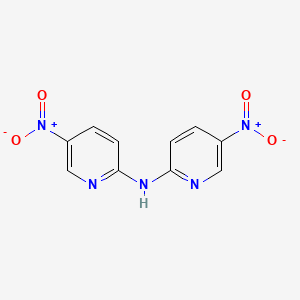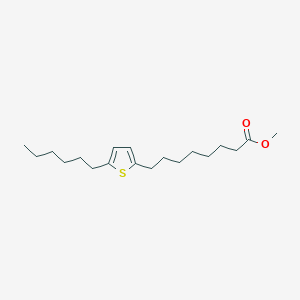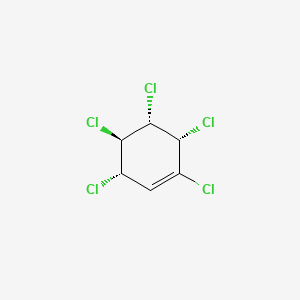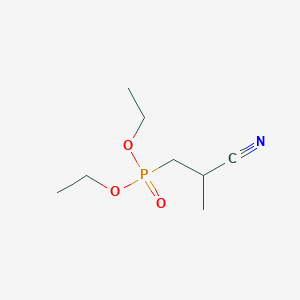![molecular formula C10H12O4S2 B14644788 [1-(Ethanesulfonyl)ethenesulfonyl]benzene CAS No. 53876-91-8](/img/structure/B14644788.png)
[1-(Ethanesulfonyl)ethenesulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Ethanesulfonyl)ethenesulfonyl]benzene: is an organic compound characterized by the presence of both ethanesulfonyl and ethenesulfonyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Ethanesulfonyl)ethenesulfonyl]benzene typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with ethanesulfonyl chloride and ethenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the sulfonation process .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes using advanced reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: [1-(Ethanesulfonyl)ethenesulfonyl]benzene can undergo electrophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of sulfonic acids.
Addition Reactions: The ethenesulfonyl group can undergo addition reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as sulfuric acid, nitric acid, and halogens can be used under acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Sulfonic Acids: Formed through oxidation reactions.
Substituted Benzene Derivatives: Formed through electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: [1-(Ethanesulfonyl)ethenesulfonyl]benzene is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry:
Material Science: Utilized in the production of advanced materials with specific properties.
Chemical Manufacturing: Employed in the synthesis of specialty chemicals and additives.
Wirkmechanismus
The mechanism of action of [1-(Ethanesulfonyl)ethenesulfonyl]benzene involves its interaction with molecular targets through its sulfonyl groups. These groups can participate in various chemical reactions, such as electrophilic substitution, by acting as electron-withdrawing groups. This influences the reactivity of the benzene ring and facilitates the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Ethanesulfonyl Chloride: A related compound with similar sulfonyl functionality.
Ethenesulfonyl Fluoride: Another compound with an ethenesulfonyl group, used in different applications.
Uniqueness:
Dual Sulfonyl Groups: The presence of both ethanesulfonyl and ethenesulfonyl groups in [1-(Ethanesulfonyl)ethenesulfonyl]benzene makes it unique compared to other sulfonyl-containing compounds
Eigenschaften
CAS-Nummer |
53876-91-8 |
|---|---|
Molekularformel |
C10H12O4S2 |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
1-ethylsulfonylethenylsulfonylbenzene |
InChI |
InChI=1S/C10H12O4S2/c1-3-15(11,12)9(2)16(13,14)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
InChI-Schlüssel |
XILVMYYJOCMFAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C(=C)S(=O)(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(3,4-Diaminophenyl)sulfanyl]methyl thiocyanate](/img/structure/B14644713.png)
![3-{[(4-Methoxyphenyl)methyl]amino}propanenitrile](/img/structure/B14644718.png)





![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)
![Sodium 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14644776.png)

![(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene](/img/structure/B14644800.png)
